molecular formula C9H6BrN3 B1463119 4-Bromo-6-(pyridin-4-yl)pyrimidine CAS No. 1159820-28-6

4-Bromo-6-(pyridin-4-yl)pyrimidine

Cat. No.: B1463119
CAS No.: 1159820-28-6
M. Wt: 236.07 g/mol
InChI Key: HWPBAZHOBQTNPB-UHFFFAOYSA-N
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Description

“4-Bromo-6-(pyridin-4-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent years due to their potential anticancer activity . A new pyrido [2,3- d ]pyrimidine derivative was designed and synthesized, and its structure was characterized by 1 H, 13 C, and 2D NMR, MS, FTIR .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic compound that contains two nitrogen atoms. It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

The reaction of pyrimidines with organolithium reagents has been studied. The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .


Physical and Chemical Properties Analysis

The physical properties of pyrimidines can vary depending on the specific compound. For example, 4-Pyridinylboronic acid has a melting point of 270 °C (dec.) (lit.) .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

The incorporation of pyrimidine and pyridine moieties into Schiff bases, such as isoniazid clubbed pyrimidine derivatives, has shown promising antimicrobial and antituberculosis activities. These compounds were synthesized and evaluated against several bacteria and fungi, displaying significant inhibitory effects. The study suggests potential applications in developing new antimicrobial agents (Soni & Patel, 2017).

Polyheterocyclic Systems

Research on using "4-Bromo-6-(pyridin-4-yl)pyrimidine" as a precursor for constructing new polyheterocyclic ring systems has been reported. These novel compounds exhibited antibacterial properties and could serve as a foundation for designing new pharmacologically active agents (Abdel‐Latif et al., 2019).

Material Science Applications

In the realm of material science, "this compound" derivatives have been utilized to synthesize new classes of Ir(III) phosphors. These phosphors demonstrate high quantum yields and are applicable in organic light-emitting diodes (OLEDs) for enhancing display and lighting technologies (Chang et al., 2013).

Synthesis of Nilotinib

The compound has been used in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. This illustrates the compound's role in synthesizing complex molecules with significant therapeutic potential (Yankun et al., 2011).

Optical and Electronic Properties

Studies have also explored the optical and electronic properties of pyrimidine derivatives. For instance, derivatives have been investigated for their nonlinear optical (NLO) properties, highlighting their potential in optoelectronic applications (Hussain et al., 2020).

Future Directions

There is ongoing research into the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold . The structure-activity relationship (SAR) of pyrimidine derivatives is a key area of focus .

Properties

IUPAC Name

4-bromo-6-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-1-3-11-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPBAZHOBQTNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300846
Record name 4-Bromo-6-(4-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-28-6
Record name 4-Bromo-6-(4-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(4-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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